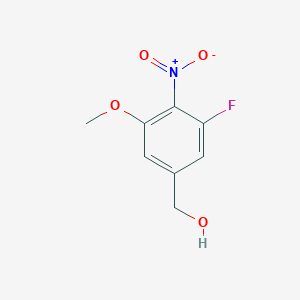
(3-Fluoro-5-methoxy-4-nitrophenyl)methanol
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound (3-Fluoro-5-methoxy-4-nitrophenyl)methanol is not directly mentioned in the literature. However, related research on compounds with similar functional groups, such as fluorine, methoxy, and nitro groups attached to an aromatic ring, reveals insights into the chemical reactivity and potential applications in organic synthesis and material science.
For instance, the study of methoxylation and demethylation reactions to synthesize monosubstituted fluoro-nitrophenols illustrates the potential utility of (3-Fluoro-5-methoxy-4-nitrophenyl)methanol in generating other fluorinated aromatic compounds through selective substitution reactions (Zhang Zhi-de, 2011). Furthermore, the catalytic methanolysis of S-aryl methylphosphonothioates underlines the importance of methoxy and nitro groups in facilitating reactions that could be relevant for the decontamination of hazardous substances, indicating the compound's potential role in environmental remediation applications (Basab B. Dhar, D. Edwards, R. S. Brown, 2011).
Material Science and Sensor Development
In material science, compounds containing fluorine, methoxy, and nitro groups have been explored for their photophysical properties and their ability to act as chemosensors. For example, research on diphenylether-based derivatives for Fe(III) chemosensors shows that similar compounds can selectively and sensitively detect metal ions, suggesting that (3-Fluoro-5-methoxy-4-nitrophenyl)methanol could serve as a precursor for developing novel sensory materials (Rashmi Sharma, Manmohan Chhibber, S. Mittal, 2015).
Advanced Polymer Development
Additionally, the synthesis of novel monomers for the production of proton exchange membranes showcases the relevance of similar structures in creating high-performance materials for fuel cell applications. The incorporation of methoxyphenyl groups into poly(arylene ether sulfone) copolymers, followed by sulfonation, leads to membranes with excellent proton conductivity and low methanol permeability, highlighting a potential application of (3-Fluoro-5-methoxy-4-nitrophenyl)methanol in the energy sector (Chenyi Wang, Dong Won Shin, So Young Lee, N. Kang, Y. Lee, M. Guiver, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-fluoro-5-methoxy-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-14-7-3-5(4-11)2-6(9)8(7)10(12)13/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBMLXCHJRPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-methoxy-4-nitrophenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

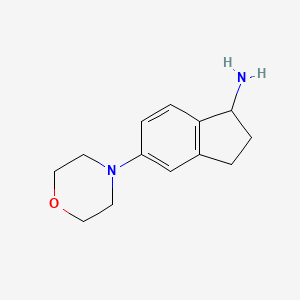
![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
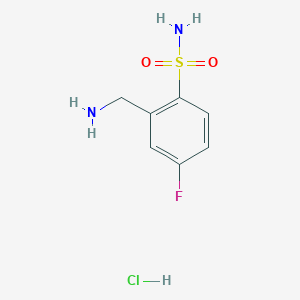
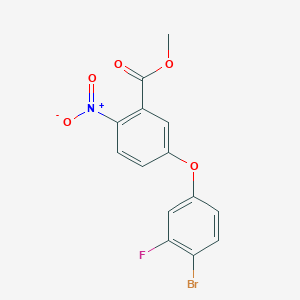
![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
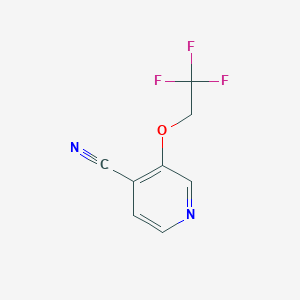
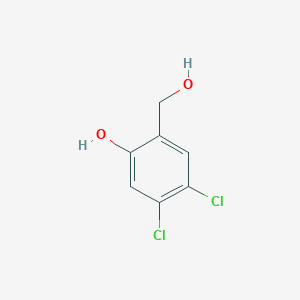
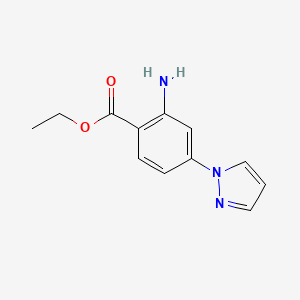
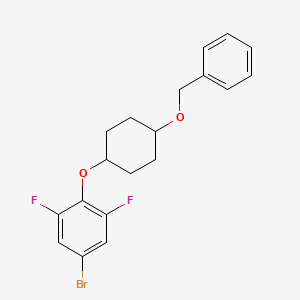
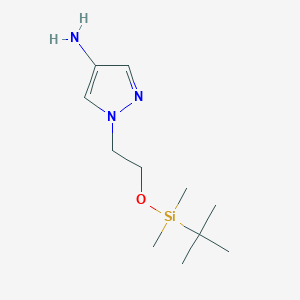
![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)